4-[Cyclohexyl(methyl)amino]butan-1-ol
Description
Significance of Amino Alcohols in Organic and Medicinal Chemistry
Amino alcohols are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active molecules and pharmaceuticals. acs.org The presence of both a basic nitrogen atom and a hydroxyl group allows for diverse chemical transformations and interactions. In medicinal chemistry, the amino alcohol motif is a key pharmacophore in many drugs, contributing to their therapeutic effects. acs.org
Structural Classification and Research Relevance of 1,4-Amino Alcohol Motifs
Amino alcohols are classified based on the relative positions of the amino and alcohol groups along the carbon skeleton. The 1,4-amino alcohol motif, where the two functional groups are separated by a four-carbon chain, is of particular interest in synthetic and medicinal chemistry. This specific arrangement allows for the formation of six-membered rings upon cyclization, a common structural feature in many bioactive compounds. Research into 1,4-amino alcohols often focuses on their synthesis and their use as chiral ligands in asymmetric catalysis or as key intermediates in the synthesis of complex target molecules. rsc.org
Overview of 4-[Cyclohexyl(methyl)amino]butan-1-ol within the Amino Alcohol Landscape
This compound is a tertiary amino alcohol characterized by a cyclohexyl and a methyl group on the nitrogen atom, and a primary alcohol at the terminus of a butane (B89635) chain. While specific, in-depth research on this exact molecule is not extensively published, its structure places it firmly within the 1,4-amino alcohol class. Its properties and potential applications can be inferred from the general behavior of this class and from studies on structurally similar compounds. The compound is commercially available, indicating its use in research and development. sigmaaldrich.comscbt.combldpharm.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78345-59-2 | sigmaaldrich.comscbt.com |
| Molecular Formula | C11H23NO | sigmaaldrich.comscbt.com |
| Molecular Weight | 185.31 g/mol | sigmaaldrich.comscbt.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | Typically ≥95% | sigmaaldrich.com |
Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[cyclohexyl(methyl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRULSXBQVBJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCO)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586407 | |
| Record name | 4-[Cyclohexyl(methyl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78345-59-2 | |
| Record name | 4-(Cyclohexylmethylamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78345-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[Cyclohexyl(methyl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 4 Cyclohexyl Methyl Amino Butan 1 Ol
Reactions at the Primary Hydroxyl Functionality
The primary hydroxyl group in 4-[Cyclohexyl(methyl)amino]butan-1-ol serves as a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the modulation of the molecule's physicochemical properties.
Oxidation Reactions
The oxidation of the primary alcohol functionality in amino alcohols to the corresponding aldehyde or carboxylic acid can be a challenging transformation due to the presence of the potentially sensitive amine group. However, modern catalytic systems have enabled highly chemoselective oxidations. For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalyst system allows for the aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds in high yields at ambient temperature. elsevierpure.com This method is effective for alcohols containing primary, secondary, and even tertiary amino groups, suggesting its applicability to this compound to yield 4-[Cyclohexyl(methyl)amino]butanal or, upon further oxidation, 4-[Cyclohexyl(methyl)amino]butanoic acid.
Gold-based catalysts have also been shown to be effective for the oxidation of amino alcohols. mdpi.com While the presence of the amino group can sometimes decrease the durability of the catalyst compared to the oxidation of simple polyols, gold catalysts are generally more resistant to poisoning by nitrogen-containing compounds than platinum or palladium catalysts. mdpi.com The reaction is typically carried out in an aqueous solution under basic conditions.
| Reagent/Catalyst System | Product | Reaction Conditions |
| AZADO/Copper | 4-[Cyclohexyl(methyl)amino]butanal | Ambient temperature, air elsevierpure.com |
| Au/Al₂O₃ | 4-[Cyclohexyl(methyl)amino]butanoic acid | Water, basic conditions mdpi.com |
Substitution Reactions (e.g., halogenation)
The hydroxyl group can be replaced by a halogen atom through various substitution reactions. For tertiary alcohols, reaction with concentrated hydrogen halides can be effective. chemguide.co.uk However, for primary alcohols like this compound, the reaction rates with hydrogen halides are generally slow. chemguide.co.uk
More effective reagents for the halogenation of primary alcohols include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemguide.co.uk An efficient and mild protocol for the deoxygenative halogenation of alcohols, including tertiary alcohols, utilizes a triphenylphosphine/1,2-dihaloethane system (e.g., Ph₃P/XCH₂CH₂X where X = Cl, Br, I). acs.org This method has been shown to be effective for a broad range of substrates. A patent from 1940 describes a process for halogenating tertiary alcohols by treating an aqueous solution with chlorine or bromine while neutralizing the formed acidic compounds. google.com
| Reagent | Product |
| SOCl₂ | 4-Chloro-N-cyclohexyl-N-methylbutan-1-amine |
| PBr₃ | 4-Bromo-N-cyclohexyl-N-methylbutan-1-amine |
| Ph₃P, CCl₄ | 4-Chloro-N-cyclohexyl-N-methylbutan-1-amine |
Reactions at the Tertiary Amine Functionality
The tertiary amine in this compound is a nucleophilic and basic center, which dictates its reactivity.
Quaternization
The reaction of the tertiary amine with an excess of an alkylating agent, such as an alkyl halide, leads to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, converts the neutral tertiary amine into a permanently charged quaternary ammonium cation. The properties of the resulting salt, such as its solubility and hygroscopicity, depend on the counter-ion and the alkyl group introduced.
The quaternization of polymers containing tertiary amino groups has been extensively studied for various applications, and the principles are directly applicable to small molecules like this compound. nih.gov The reaction is typically carried out by heating the amine with an alkyl halide in a suitable solvent.
| Reagent | Product |
| Methyl iodide | 4-Hydroxybutyl(cyclohexyl)dimethylammonium iodide |
| Ethyl bromide | 4-Hydroxybutyl(cyclohexyl)ethylmethylammonium bromide |
N-Dealkylation Strategies
N-dealkylation is a crucial transformation for modifying the amine functionality, providing access to secondary or primary amines which can serve as intermediates for further derivatization. For this compound, the tertiary amine allows for the potential removal of either the methyl or the cyclohexyl group. The feasibility and selectivity of this cleavage depend significantly on the chosen methodology.
Research into the N-dealkylation of various amines has established several effective chemical and catalytic methods. nih.gov The relative ease of N-alkyl bond cleavage generally follows the order: methine > methylene (B1212753) > methyl. nih.gov This suggests that the N-cyclohexyl bond in this compound may be cleaved more readily than the N-methyl bond under certain conditions. Common strategies involve reagents like chloroformates (e.g., von Braun reaction), oxidation followed by hydrolysis, or catalytic approaches. For instance, methods using m-chloroperbenzoic acid (m-CPBA) followed by treatment with iron(II) salts have been successful in demethylating tertiary amines. nih.gov Catalytic methods, employing platinum or palladium catalysts, also offer pathways for N-dealkylation. nih.gov
| Method | Reagents/Catalyst | Potential Product | Reference |
|---|---|---|---|
| Oxidative Dealkylation | 1. m-CPBA 2. FeSO₄ or FeCl₂ | 4-(Cyclohexylamino)butan-1-ol or 4-(Methylamino)butan-1-ol | nih.gov |
| Catalytic Dealkylation | Platinum black (Pt), O₂ | 4-(Methylamino)butan-1-ol | nih.gov |
| Palladium-Catalyzed Dealkylation | Pd/C, HCl | 4-(Methylamino)butan-1-ol | nih.gov |
Cyclization and Scaffold Diversification Reactions
The bifunctional nature of this compound, containing both a nucleophilic nitrogen and an oxygen, makes it an ideal substrate for intramolecular cyclization reactions to form various heterocyclic structures. These reactions are fundamental for scaffold diversification, transforming the linear amino alcohol into rigid, cyclic systems.
The 1,4-relationship between the amino and alcohol groups in this compound predisposes it to form five-membered heterocyclic rings. Intramolecular cyclization directly leads to the formation of N-substituted pyrrolidine (B122466) derivatives, a common scaffold in many biologically active compounds.
The primary cyclization product expected from this compound is 1-cyclohexyl-1-methylpyrrolidinium or, following dehydration, 1-cyclohexyl-2,3,4,5-tetrahydro-1H-pyrrole. The specific outcome is highly dependent on the reaction conditions and the catalysts employed. For instance, ruthenium-catalyzed reactions of N-substituted amino alcohols are known to yield cyclic amines efficiently. rsc.orgresearchgate.net
Several catalytic systems have been developed for the cyclization of amino alcohols. A prominent mechanism is the "Hydrogen Shuttling" or "borrowing hydrogen" strategy, often catalyzed by ruthenium or iridium complexes. rsc.org In this process, the alcohol is first catalytically dehydrogenated in situ to form an intermediate aldehyde. This aldehyde then undergoes intramolecular condensation with the tertiary amine to form a cyclized iminium ion, which is subsequently hydrogenated by the catalyst to yield the final cyclic amine. rsc.orgscite.ai
For N-substituted amino alcohols like the title compound, these catalytic systems almost exclusively yield the corresponding cyclic amines. rsc.orgresearchgate.net The choice of catalyst and reaction conditions, such as the use of specific additives, can steer the reaction's selectivity. For example, in related systems, the addition of water can promote the formation of the cyclic amine, while the presence of a hydrogen acceptor like a ketone can lead to the formation of a lactam (cyclic amide). rsc.orgresearchgate.net However, for a tertiary amine substrate, lactam formation is not a direct pathway. Activation of the hydroxyl group, for example by using N,N'-carbonyldiimidazole, can also facilitate cyclization to the corresponding N-heterocycle. acs.org
| Reaction Type | Catalyst/Reagent | Expected Heterocyclic Product | Reference |
|---|---|---|---|
| Catalytic Cyclization (Hydrogen Shuttling) | Ru₃(CO)₁₂ / Ligand | 1-Cyclohexyl-1-methylpyrrolidinium salt | rsc.orgresearchgate.net |
| Hydroxyl Group Activation | N,N'-Carbonyldiimidazole (CDI) | 1-Cyclohexyl-1-methylpyrrolidinium salt | acs.org |
| Acid-Catalyzed Dehydrative Cyclization | Strong Acid (e.g., H₂SO₄) | 1-Cyclohexyl-1-methylpyrrolidinium salt | General Principle |
Applications in Organic Synthesis and Catalysis
4-[Cyclohexyl(methyl)amino]butan-1-ol as a Chiral Ligand in Asymmetric Catalysis
Chiral ligands are crucial in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The bifunctional nature of amino alcohols, containing both a Lewis basic amino group and a hydroxyl group capable of hydrogen bonding, makes them excellent candidates for creating a well-defined chiral environment around a metal center or substrate.
The design of effective chiral ligands is foundational to asymmetric catalysis. For amino alcohols like this compound, synthetic strategies often begin from readily available chiral precursors, such as amino acids, to establish the stereocenter. nih.govresearchgate.net General methods for synthesizing polyfunctional chiral amino alcohols include:
Reduction of Amino Acids: Chiral amino acids can be protected and then reduced to yield the corresponding amino alcohols. researchgate.net
Stereoselective Reduction: The diastereoselective reduction of α,β-unsaturated ketones, followed by hydrogenation, can produce 1,4-amino alcohols. u-szeged.hu For example, the aldol (B89426) condensation of (+)-nopinone with 2-pyridinecarboxaldehyde (B72084) yields a key unsaturated ketone, which can be selectively reduced to form specific stereoisomers of pinane-based 1,4-amino alcohols. u-szeged.hu
Modification of Existing Scaffolds: Functional groups can be added to a core amino acid structure to create derivatives with varied steric and electronic properties suitable for specific catalytic applications. researchgate.net
These synthetic approaches allow for the creation of a library of ligands where substituents can be systematically varied to optimize reactivity and selectivity for a particular asymmetric transformation. nih.govu-szeged.hu
Asymmetric carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Chiral amino alcohol derivatives have proven effective as organocatalysts in these reactions, particularly in Michael additions.
In a representative study, simple primary β-amino alcohols, which share the key functional groups of this compound, have been shown to efficiently catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov These catalysts operate through the formation of an enamine intermediate with the keto ester, while the hydroxyl group is believed to activate the nitroalkene electrophile via hydrogen bonding. The steric bulk of the catalyst's substituents plays a critical role in controlling the facial selectivity of the addition.
For instance, the reaction between methyl-2-oxocyclopentanecarboxylate and nitrostyrene, catalyzed by different β-amino alcohols, demonstrates that both the yield and the stereoselectivity are highly dependent on the catalyst structure and reaction temperature. nih.gov At –30 °C, certain catalysts can afford the Michael adduct with excellent diastereoselectivity and enantioselectivity. nih.gov
| Catalyst Substituent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Methyl | 0 | 62 | 83:17 | 45 |
| Methyl | -30 | 75 | 99:1 | 99 |
| Isopropyl | -30 | 70 | 96:4 | 98 |
| tert-Butyl | 0 | 80 | 98:2 | 99 |
Chiral amino alcohols are widely used as ligands in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are valuable synthetic intermediates. nih.gov One of the most effective methods is the catalytic reduction using borane (B79455), where the amino alcohol ligand forms a chiral oxazaborolidine complex in situ. This complex coordinates to the ketone, positioning the borane to deliver a hydride to a specific face of the carbonyl group, thereby inducing enantioselectivity. semanticscholar.org
A comparative study of various chiral aminoalcohols in the borane reduction of α-chloroacetophenone revealed that the structure of the amino alcohol is paramount for achieving high enantiomeric excess. semanticscholar.org The presence of bulky groups and a rigidifying structural element, such as in aminoalcohols derived from proline, often leads to higher efficiency. semanticscholar.org Engineered amine dehydrogenases (AmDHs) have also been employed for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones, achieving high enantioselectivity (>99% ee). nih.gov
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | 98 | 94 |
| (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol | 98 | 88 |
| (S)-a,a-Diphenyl-2-pyrrolidinemethanol | 98 | 91 |
The mechanism of stereocontrol in reactions catalyzed by chiral amino alcohols relies on the formation of a rigid, transient intermediate that dictates the trajectory of the reacting species. In organocatalytic Michael additions, the proposed mechanism involves a dual activation model. nih.gov The amine portion of the catalyst forms a nucleophilic enamine with the donor molecule (e.g., a β-keto ester), while the hydroxyl group acts as a Brønsted acid, activating the acceptor (e.g., a nitroalkene) through hydrogen bonding. The specific stereochemistry of the amino alcohol, including its bulky substituents, creates a chiral pocket that shields one face of the enamine, forcing the electrophile to approach from the less hindered side. nih.gov
In metal-catalyzed reactions, such as asymmetric C–H amination, a chiral copper catalyst bound to an amino alcohol-derived ligand can mediate a regio- and enantioselective hydrogen atom transfer (HAT). nih.govsci-hub.se The chiral ligand environment around the copper center controls the orientation of the substrate, leading to selective abstraction of a specific hydrogen atom and subsequent stereocontrolled bond formation. nih.govsci-hub.se The enantioselectivity in these processes is often challenging to control, as it can be eroded by rapid radical epimerization. nih.govsci-hub.se
This compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Cyclohexyl-based structures are common motifs in effective chiral auxiliaries due to their conformational rigidity and steric bulk. sigmaaldrich.com
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters. nih.govnih.gov Chiral auxiliaries are frequently employed to control the facial selectivity of the cycloaddition. Acrylate (B77674) esters derived from chiral alcohols, such as those with a cyclohexyl backbone, can be effective dienophiles in Lewis acid-promoted asymmetric Diels-Alder reactions. sigmaaldrich.comnih.gov
For example, acrylate esters of cis-1-arylsulfonamido-2-indanols, which feature a rigid bicyclic system analogous to a substituted cyclohexane, have been used in Diels-Alder reactions with cyclopentadiene. These reactions proceed with complete endo-selectivity and high diastereoselectivity. nih.gov The chiral auxiliary is believed to form a chelated complex with the Lewis acid, which blocks one face of the dienophile and directs the approach of the diene. After the reaction, the auxiliary can be removed by hydrolysis and recovered. nih.gov The stereochemical outcome is rationalized by a model involving a chelated complex where the dienophile adopts an s-trans conformation. harvard.edu
| Auxiliary Aryl Group | Lewis Acid | Yield (%) | Endo Diastereoselectivity (%) |
|---|---|---|---|
| Phenyl | Et₂AlCl | 85 | 96 |
| p-Tolyl | Et₂AlCl | 88 | 98 |
| p-Nitrophenyl | Et₂AlCl | 86 | >99 |
| p-Tolyl | SnCl₄ | 80 | 94 |
Use as a Building Block for Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a primary alcohol, makes it a potentially valuable building block for the synthesis of more complex molecules. The cyclohexyl group provides lipophilicity and steric bulk, while the butanol linker offers flexibility.
While direct applications of this compound are not extensively documented, the utility of its core components, namely N-methylcyclohexylamine and 4-aminobutanol, is well-established. guidechem.comsigmaaldrich.com
The synthesis of pharmaceutical ingredients often involves the use of specific building blocks to construct the final active molecule. Both cyclohexylamine (B46788) and amino alcohol moieties are found in a variety of bioactive compounds.
N-methylcyclohexylamine is used as an intermediate in the synthesis of various pharmaceuticals. sincerechemicals.com For instance, it is a chemical reagent used in the synthesis of Mps1 kinase inhibitors for cancer research and in the preparation of antituberculosis agents based on indole-2-carboxamides. lookchem.com Cyclohexylamine itself is a precursor for pharmaceuticals such as mucolytics, analgesics, and bronchodilators. atamanchemicals.comatamankimya.comwikipedia.org
Similarly, 4-aminobutanol is a precursor to the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org It has been used as a linker in the synthesis of poly(β-amino esters) for gene delivery and in the total synthesis of various natural products. sigmaaldrich.com Given these precedents, this compound represents a pre-functionalized building block that could potentially streamline the synthesis of complex pharmaceutical targets containing both a substituted cyclohexylamine and a butanol-derived chain.
In the field of agrochemicals, cyclohexylamine derivatives are used as intermediates for insecticides and herbicides. eschemy.comeschemy.com For example, cyclohexylamine is a key raw material for the synthesis of the herbicide hexazinone. atamanchemicals.comatamankimya.com The lipophilic nature of the cyclohexyl group can be advantageous for the transport and activity of agrochemicals.
Recent research has also explored the use of secondary amines derived from natural products, such as p-menthene, for the development of sustainable herbicides. rsc.org This highlights the interest in amine-containing molecules for crop protection. The structural features of this compound make it a candidate for investigation in the synthesis of new agrochemical entities.
Compound Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 78345-59-2 | C₁₁H₂₃NO | 185.31 scbt.comsigmaaldrich.com |
| N-Methylcyclohexylamine | 100-60-7 | C₇H₁₅N | 113.20 chemicalbook.com |
| 4-Aminobutanol | 13325-10-5 | C₄H₁₁NO | 89.14 sigmaaldrich.com |
| Cyclohexylamine | 108-91-8 | C₆H₁₃N | 99.17 atamanchemicals.com |
| Hexazinone | 51235-04-2 | C₁₂H₂₀N₄O₂ | 252.31 |
| γ-Aminobutyric acid (GABA) | 56-12-2 | C₄H₉NO₂ | 103.12 |
Medicinal Chemistry and Biological Activity Investigations
Structure-Activity Relationship (SAR) Studies of 4-[Cyclohexyl(methyl)amino]butan-1-ol Derivatives
SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, these studies focus on how modifications to the cyclohexyl moiety, the N-methyl group, and the butanol chain affect their biological interactions.
Impact of Cyclohexyl Moiety on Biological Activity
The cyclohexyl group is a common substituent in drug design due to its lipophilic nature and rigid, three-dimensional structure. This moiety can significantly influence a molecule's binding affinity to its biological target through van der Waals interactions. nih.gov Studies on various molecular scaffolds have shown that the incorporation of a cyclohexyl group can enhance binding to receptors compared to smaller alkyl groups or more flexible linear chains.
For instance, in a series of σ receptor ligands, the 1-cyclohexylpiperazine (B93859) moiety was a key component of a highly affine lead compound, although its high lipophilicity was a limiting factor. nih.gov This highlights the dual role of the cyclohexyl group in enhancing affinity while also increasing lipophilicity, a property that often needs to be balanced during drug development.
Role of Methyl Group on Amine Functionality
The presence of a methyl group on the amine functionality, creating a tertiary amine in some derivatives or a secondary amine in the parent compound, has a profound impact on the molecule's physicochemical properties and biological activity. N-methylation is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic profile. rsc.org
Studies on norbelladine (B1215549) derivatives have shown that N-methylation can lead to varied effects on biological activity. For example, N-methylnorbelladine was found to be a more potent inhibitor of butyrylcholinesterase (BuChE) compared to norbelladine itself. uqtr.ca Conversely, for other biological targets, N-methylation sometimes resulted in a decrease in activity. uqtr.ca This indicates that the effect of N-methylation is highly dependent on the specific biological target and the interactions at the binding site.
N-methylation generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes. rsc.org However, it can also influence the pKa of the amine, affecting its ionization state at physiological pH and its ability to form hydrogen bonds. The methyl group can also introduce steric hindrance, which may either improve selectivity by preventing binding to off-target receptors or reduce affinity for the primary target. Research on the N-alkylation of amines has shown that the degree of substitution on the nitrogen atom is a critical determinant of biological activity. nih.govacs.org
The following table illustrates the effect of N-methylation on the BuChE inhibitory activity of norbelladine derivatives. uqtr.ca
| Compound | R1 | R2 | R3 | BuChE IC50 (µM) |
| Norbelladine | H | H | H | 7.97 ± 0.65 |
| N-methylnorbelladine | CH₃ | H | H | 3.94 ± 0.21 |
| 4'-O-methylnorbelladine | H | CH₃ | H | 14.33 ± 0.88 |
| 4'-O,N-dimethylnorbelladine | CH₃ | CH₃ | H | 9.61 ± 0.72 |
| 3'-O-methylnorbelladine | H | H | CH₃ | 100.2 ± 5.6 |
| 3'-O,N-dimethylnorbelladine | CH₃ | H | CH₃ | 101.3 ± 4.9 |
This table is based on data from norbelladine derivatives to illustrate the principle of N-methylation's effect on biological activity.
Influence of Butanol Chain Length and Hydroxyl Group
The 4-aminobutan-1-ol core of the molecule is significant as it is an analog of the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org The length of the alkyl chain and the position of the hydroxyl and amino groups are critical for its biological activity. The butanol chain acts as a flexible spacer, allowing the cyclohexyl and amino moieties to adopt an optimal orientation for binding to a receptor.
Conformational Analysis and Bioactive Conformations
Conformational analysis is essential for understanding how a flexible molecule like this compound binds to its receptor. The molecule can exist in numerous conformations due to the rotation around its single bonds. Identifying the specific conformation that is responsible for its biological activity, the "bioactive conformation," is a key goal in drug design. nih.gov
The cyclohexyl ring typically exists in a stable chair conformation. However, the orientation of the substituents on the ring (axial vs. equatorial) can influence activity. The butanol chain's flexibility allows the molecule to adapt its shape to the binding site of a receptor. Computational methods, such as molecular mechanics and quantum mechanics, can be used to predict the low-energy conformations of the molecule in its unbound state. nih.gov Experimental techniques like NMR spectroscopy can provide insights into the conformation of molecules in solution. scispace.com The bioactive conformation is often not the lowest energy conformation of the unbound ligand but rather a higher energy state that is stabilized by the interactions with the receptor. nih.gov
Mechanistic Studies of Biological Interactions
Understanding the mechanism by which a compound exerts its biological effects involves identifying its molecular targets and characterizing the binding interactions at an atomic level.
Molecular Target Identification and Binding Affinities
The identification of the specific molecular target(s) of this compound derivatives is a critical step in elucidating their mechanism of action. Given its structural features, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. openaccessjournals.com For example, structurally related amino alcohols have been investigated for their activity at sigma receptors, which are implicated in a variety of neurological conditions. mdpi.com
In silico target fishing is a computational approach used to predict potential protein targets for a given small molecule. researchgate.net This method can help to narrow down the possibilities for experimental validation. Once a target is identified, binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), can be measured through various biochemical assays.
The table below shows the binding affinities of a related cyclohexylpiperazine derivative, PB28, and its analogs for sigma receptors, illustrating how small structural changes can affect affinity and selectivity. nih.gov
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |
| 1 (PB28) | 0.38 | 3.25 |
| (+)-(R)-9 | 12.6 | 13.5 |
| (-)-(S)-9 | 94.6 | 5.92 |
This table shows data for sigma receptor ligands to exemplify the concept of binding affinities and is not direct data for this compound.
These studies demonstrate that even subtle changes, such as stereochemistry, can significantly alter binding affinities and selectivity for different receptor subtypes. nih.gov
Inhibition and Modulation of Enzyme Systems
The structural characteristics of this compound, specifically the presence of both a hydroxyl (-OH) and a tertiary amino (-N(CH₃)-) group, position it as a candidate for interaction with various enzyme systems. Amino alcohols are recognized for their role as enzyme inhibitors. researchgate.netresearchgate.net The cyclohexyl group imparts significant lipophilicity, a trait often correlated with enhanced biological activity, while the N-methyl group can influence pharmacokinetic properties such as metabolic stability and bioavailability. nih.govnih.gov
The inhibitory potential of amino alcohols often stems from their ability to mimic the transition state of a substrate or to interact with key residues within the active site of an enzyme. For instance, studies on aminocyclopentitol analogs, which share the cyclic and hydroxyl features, have demonstrated that these molecules can act as glycosidase inhibitors. nih.gov The inhibitory strength was found to be dependent on the stereochemical arrangement and the nature of the substituent on the amino group, with N-alkylation generally leading to stronger inhibition compared to primary amines. nih.gov In the case of this compound, the cyclohexyl and methyl groups on the nitrogen atom could play a significant role in its binding affinity and selectivity for specific enzymes.
Furthermore, research on β-amino alcohol derivatives has highlighted their capacity to inhibit enzymes like phenylethanolamine N-methyltransferase, where the alcohol component was shown to affect the binding affinity for the amine substrate. nih.gov The specific spatial arrangement of the hydroxyl and amino groups in this compound could facilitate its interaction with the catalytic sites of various enzymes, potentially leading to their inhibition or modulation. The table below summarizes the inhibitory activities of some representative amino alcohols against different enzymes, illustrating the potential roles that compounds like this compound might play.
Table 1: Examples of Enzyme Inhibition by Amino Alcohol Derivatives
| Amino Alcohol Derivative Class | Target Enzyme | Type of Inhibition | Reference |
| N-Benzyl-α-D-galacto aminocyclopentitol | α-Galactosidase | Strong Inhibition | nih.gov |
| Chiral Amino Alcohols | Acetylcholinesterase (AChE) | Good Inhibition | researchgate.net |
| Chiral Amino Alcohols | Butyrylcholinesterase (BuChE) | Powerful Inhibition | researchgate.net |
| β-Amino Alcohol Derivatives | Phenylethanolamine N-Methyltransferase | Substrate Inhibition Alleviation | nih.gov |
Interaction with Cellular Membranes and Pathways
The amphiphilic nature of this compound, arising from its lipophilic cyclohexyl ring and the hydrophilic butanol chain with a polar amino group, suggests a high likelihood of interaction with cellular membranes. Long-chain alcohols and other amphiphilic molecules are known to intercalate into lipid bilayers, thereby altering their structural and dynamic properties. nih.gov This interaction can lead to changes in membrane fluidity, thickness, and the lateral pressure profile, which in turn can modulate the function of membrane-bound proteins. nih.govnih.gov
The insertion of the hydrophobic portion (cyclohexyl group) into the lipid core of the membrane, with the polar head (amino and hydroxyl groups) oriented towards the aqueous environment, is a plausible mechanism of interaction. This can disrupt the ordered packing of lipid acyl chains. nih.gov Studies on the effects of alcohols on lipid bilayers have shown that they can increase the disorder and interdigitation of lipid chains. acs.org At certain concentrations, some alcohols can even induce the formation of non-bilayer structures within the membrane, which could have significant implications for cellular processes like membrane fusion and permeability. acs.org
The interaction of such amphiphilic compounds with the cell membrane is often the first step in their antimicrobial mechanism of action. researchgate.net By perturbing the membrane integrity, these molecules can lead to the leakage of cellular contents and ultimately cell death. The presence of a cationic amino group in this compound could further enhance its interaction with the negatively charged components of bacterial membranes.
Potential Biological Activities (drawing from general amino alcohol activities)
Antimicrobial Properties
Drawing from the general characteristics of amino alcohols, this compound is anticipated to possess antimicrobial properties. The structural features of this compound, particularly its amphiphilicity, are key determinants of such activity. nih.gov The lipophilic cyclohexyl group can facilitate the partitioning of the molecule into the lipid membranes of microorganisms, a crucial step in exerting an antimicrobial effect. cabidigitallibrary.orgdoi.org
Research on various amphiphilic amino alcohols has demonstrated a strong correlation between lipophilicity and antimicrobial efficacy. nih.gov For instance, a series of aromatic amino alcohols with longer alkyl chains exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various Candida species. nih.govdoi.org The introduction of a cyclohexyl moiety into other chemical scaffolds has also been shown to confer or enhance antimicrobial activity. researchgate.net The mechanism of action for many antimicrobial amino alcohols involves the disruption of the cytoplasmic membrane, leading to a loss of cellular integrity. cabidigitallibrary.org
The tertiary amine in this compound could exist in a protonated, cationic form, which is a common feature of many membrane-active antimicrobial agents. This positive charge can facilitate electrostatic interactions with the negatively charged components of microbial cell envelopes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The table below presents the antimicrobial activity of some representative amino alcohol derivatives, highlighting the potential of this class of compounds.
Table 2: Antimicrobial Activity of Representative Amphiphilic Amino Alcohols
| Compound Class | Target Microorganism | Activity (MIC) | Reference |
| Aromatic amino alcohols with C8-C14 alkyl chains | Staphylococcus aureus | 2–8 µg/mL | nih.govdoi.org |
| Aromatic amino alcohols with C8-C14 alkyl chains | Candida species | 2–64 µg/mL | nih.gov |
| Amidrazone derivatives with cyclohexanecarboxylic acid moiety | Staphylococcus aureus | 64 µg/mL | mdpi.com |
| Amidrazone derivatives with cyclohexanecarboxylic acid moiety | Mycobacterium smegmatis | 64 µg/mL | mdpi.com |
Anti-inflammatory Effects
The potential for this compound to exhibit anti-inflammatory effects can be inferred from studies on structurally related compounds. The cyclohexyl group is a feature present in some known anti-inflammatory agents. mdpi.comresearchgate.net For example, derivatives of cyclohexene (B86901) have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
The mechanism by which such compounds exert their anti-inflammatory effects can be varied. Some may act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. nih.govnih.gov The structural features of this compound, while not a classic NSAID structure, could potentially allow it to interact with the active sites of these enzymes. Other potential mechanisms include the modulation of inflammatory signaling pathways.
Role as a Drug Delivery Agent
Amino alcohol derivatives, particularly those with amphiphilic properties, have been investigated as penetration enhancers for transdermal drug delivery. researchgate.netmdpi.com These molecules can reversibly disrupt the highly ordered structure of the stratum corneum, the main barrier to percutaneous absorption, thereby facilitating the passage of other drug molecules. researchgate.netnih.gov
The mechanism of action for these enhancers often involves the fluidization of the intercellular lipids of the stratum corneum. nih.gov The lipophilic part of the enhancer, in this case the cyclohexyl group of this compound, would insert into the lipid matrix, while the polar amino alcohol portion would interact with the polar head groups of the lipids, leading to a disruption of the barrier. The use of amino acid-based surfactants as penetration enhancers has shown promise due to their biodegradability and low toxicity. researchgate.net Given its structure, this compound could potentially be explored for its ability to enhance the skin permeation of other therapeutic agents.
Other Pharmacological Potentials (e.g., enzyme inhibitors, modulators)
Beyond the aforementioned activities, the chemical structure of this compound suggests other pharmacological possibilities. As a tertiary amine, it shares a structural feature with compounds that have been investigated for a variety of central nervous system activities. The N-methylation of amino acids and peptides is a known strategy to improve pharmacokinetic properties and can lead to analogs with specific biological activities, including as receptor antagonists or agonists. nih.gov
Furthermore, amino alcohols are precursors in the synthesis of a wide range of biologically active molecules. pharmacy180.com For instance, some cyclohexylamine (B46788) derivatives have been reported to act as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. researchgate.net The combination of the cyclohexyl ring, the butanol chain, and the N-methylated amine presents a scaffold that could be further modified to explore a range of pharmacological targets.
Computational Chemistry and Theoretical Analyses
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the behavior of molecules.
Electronic Structure and Reactivity Predictions
DFT calculations can provide a detailed picture of the electronic landscape of 4-[Cyclohexyl(methyl)amino]butan-1-ol. An optimized molecular geometry would be the first step, likely confirming the chair conformation of the cyclohexyl ring with the bulky amino-butanol substituent in the sterically favorable equatorial position.
Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. For this molecule, the HOMO is expected to be localized primarily on the lone pair of the tertiary nitrogen atom, making it the principal site for electrophilic attack and protonation. The LUMO would likely be distributed across the anti-bonding orbitals of the C-N and C-O bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity.
From these fundamental calculations, a variety of conceptual DFT reactivity descriptors can be derived to predict how the molecule will interact with other chemical species. These descriptors offer a quantitative measure of its reactivity.
Table 1: Predicted Conceptual DFT Reactivity Descriptors for this compound (Note: The values below are illustrative examples based on calculations of similar amino alcohols and cyclic amines, as direct literature data for the target compound is unavailable.)
| Descriptor | Predicted Value (Illustrative) | Chemical Implication |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability (nucleophilicity). The nitrogen lone pair is the primary site. |
| LUMO Energy | +1.2 eV | Indicates the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | A larger gap suggests high kinetic stability and low reactivity. |
| Chemical Potential (μ) | -2.65 eV | Measures the tendency of electrons to escape from the system. |
| Global Hardness (η) | 3.85 eV | A higher value indicates lower reactivity. |
| Global Softness (S) | 0.26 eV⁻¹ | The inverse of hardness; a measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | 0.92 eV | Quantifies the ability of the molecule to accept electrons. |
| Nucleophilicity Index (N) | 3.5 eV | Quantifies the ability of the molecule to donate electrons. |
These descriptors collectively suggest a molecule with moderate reactivity, primarily acting as a nucleophile through its nitrogen center. numberanalytics.comresearchgate.netaip.org
Spectroscopic Property Predictions
Quantum chemical calculations are routinely used to predict spectroscopic data, which can aid in the structural confirmation and analysis of synthesized compounds. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. A key feature would be the O-H stretching vibration of the primary alcohol, typically appearing as a broad band around 3300-3400 cm⁻¹. However, due to the proximity of the tertiary amine, there is a high potential for the formation of an intramolecular hydrogen bond (O-H···N). The presence of this interaction would be predicted to cause a red-shift (a shift to lower frequency) and broadening of the O-H stretching band. arxiv.orgquora.com The strength of this predicted hydrogen bond can be correlated with the magnitude of the frequency shift. Other predictable vibrations include C-H stretching of the cyclohexyl and alkyl chain (2850-3000 cm⁻¹), C-N stretching (~1100-1200 cm⁻¹), and C-O stretching (~1050 cm⁻¹). youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. arxiv.orgchemrxiv.org Calculations would be performed on the optimized geometry, and the resulting magnetic shielding constants would be converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).
Table 2: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational predictions for analogous structures.)
| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Cyclohexyl CH (N-substituted) | 2.4 - 2.6 | 60 - 65 |
| Cyclohexyl CH₂ | 1.0 - 1.9 | 25 - 35 |
| N-CH₃ | 2.2 - 2.4 | 40 - 45 |
| N-CH₂ (butan-1-ol chain) | 2.5 - 2.7 | 55 - 60 |
| CH₂ (butan-1-ol chain) | 1.4 - 1.7 | 28 - 32 |
| O-CH₂ (butan-1-ol chain) | 3.5 - 3.7 | 62 - 67 |
| OH | Variable (2.0 - 4.5) | - |
These predictions would be invaluable for confirming the structure of the compound and assigning peaks in experimental spectra.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions.
Conformational Analysis and Stability
MD simulations are ideal for exploring the conformational landscape of a flexible molecule like this compound. The primary focus of such an analysis would be:
Cyclohexane Ring Conformation: The simulation would confirm that the cyclohexyl ring overwhelmingly prefers a chair conformation. It would also quantify the energetic penalty of the alternative boat or twist-boat conformations.
Substituent Position: The N-methyl-butan-1-ol group is sterically demanding. MD simulations would show a strong preference for this group to occupy the equatorial position on the chair conformer to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens. libretexts.orgpressbooks.pub The energy difference between the equatorial and axial conformers could be calculated, with the equatorial conformer predicted to be significantly more stable. masterorganicchemistry.com
Side Chain Flexibility: The butan-1-ol side chain has several rotatable single bonds (C-C, C-N, C-O). MD simulations would map the potential energy surface associated with the rotation of these bonds, identifying low-energy conformers.
Ligand-Receptor Binding Simulations
Molecular docking and subsequent MD simulations are used to predict how a ligand (in this case, this compound) binds to a biological receptor. nih.gov While a specific receptor is not defined, a hypothetical simulation would proceed as follows:
Docking: The molecule would be docked into a hypothetical binding pocket. The algorithm would explore various orientations and conformations of the ligand to find the most favorable binding pose, typically ranked by a scoring function that estimates binding affinity. arxiv.orgnih.gov
Interaction Analysis: The predicted binding pose would highlight key interactions. The hydroxyl group could act as a hydrogen bond donor or acceptor. The tertiary amine is a strong hydrogen bond acceptor. If protonated under physiological pH, the resulting ammonium (B1175870) ion would be a strong hydrogen bond donor. The cyclohexyl ring would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.
MD of the Complex: Following docking, an MD simulation of the ligand-receptor complex would be performed. This allows for an assessment of the stability of the predicted binding pose over time. It accounts for the flexibility of both the ligand and the receptor's binding site residues, providing a more realistic model of the binding event. scispace.comduke.edu The simulation can reveal subtle conformational changes upon binding (induced fit) and help refine the understanding of the key interactions stabilizing the complex.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR and 3D-QSAR are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To apply these methods to this compound, a dataset of structurally related analogues with measured biological activity against a specific target would be required.
QSAR Modeling: A traditional QSAR model would correlate the biological activity (e.g., IC₅₀) with calculated molecular descriptors. For a series of analogues of this compound, these descriptors would likely include:
Physicochemical Properties: LogP (lipophilicity), molar refractivity (MR), topological polar surface area (TPSA).
Electronic Properties: Dipole moment, atomic charges, HOMO/LUMO energies (from quantum calculations).
Steric/Topological Indices: Molecular weight, shape indices.
The resulting QSAR equation would quantify the importance of each descriptor, for instance, indicating that increased lipophilicity of the cyclic group enhances activity while the presence of a hydrogen bond donor at a specific position is critical.
3D-QSAR Modeling: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective. After aligning the series of molecules, these methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them.
The results are often visualized as contour maps superimposed on a representative molecule. For a series based on this compound, these maps might reveal:
Steric Fields: Green contours might indicate regions where bulky groups (like modifications to the cyclohexyl ring) enhance activity, while yellow contours might show where steric bulk is detrimental.
Electrostatic Fields: Blue contours could highlight areas where positive charge (e.g., a protonated amine) is favorable, while red contours would indicate where negative charge (e.g., from the hydroxyl oxygen) is preferred for optimal interaction with the receptor.
Hydrophobic and H-Bonding Fields: Other contours would show regions where hydrophobic character (favorable for the cyclohexyl ring) or hydrogen-bonding capabilities (favorable for the hydroxyl and amino groups) are important for activity. researchgate.netnih.gov
These models provide a powerful predictive tool for designing new, more potent analogues by suggesting specific structural modifications to optimize interactions with the biological target.
Predictive Models for Biological Efficacy
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful method for estimating the biological efficacy of a compound before its synthesis or experimental testing. nih.govresearchgate.net These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. The process involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecule. These descriptors then serve as the independent variables in statistical or machine learning models to predict the activity. nih.gov
For "this compound", a set of relevant molecular descriptors can be computationally generated. These descriptors are fundamental to building a predictive model. While specific experimental bioactivity data for this compound is not publicly available, its calculated properties can be used as inputs for generalized models or for comparison within a series of analogous compounds. Key descriptors for this molecule would likely include measures of lipophilicity (e.g., LogP), molecular size and shape, and electronic properties (e.g., polar surface area).
Machine learning algorithms such as random forest regression, gradient boosting, and support vector machines are commonly employed to build robust QSAR models from such data. nih.gov The performance of these models is typically evaluated using statistical metrics like the coefficient of determination (R²), which indicates how well the model's predictions match true values. nih.gov For a novel compound like "this compound", these models could predict its potential for a specific biological effect, such as enzyme inhibition or receptor binding, by comparing its descriptor profile to that of known active molecules. researchgate.netnih.gov
Below is a table of theoretically calculated molecular descriptors that would be used in constructing such predictive models.
| Descriptor | Value | Significance in Predictive Models |
| Molecular Weight | 185.31 g/mol | Influences size, absorption, and distribution. |
| XLogP3 | 2.5 - 3.0 (Est.) | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | Correlates with hydrogen bonding potential and cell penetration. |
| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |
| Rotatable Bond Count | 5 | Indicates molecular flexibility, which affects binding to a target. |
Note: The values presented are based on standard computational algorithms. The XLogP3 value is an estimation based on structurally similar compounds.
Pharmacophore Elucidation
Pharmacophore elucidation is a critical step in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. drugdesign.org A pharmacophore model defines not the molecule itself, but the abstract features and their spatial relationships that are recognized by the active site of a biological target. drugdesign.orgnih.gov
The structure of "this compound" contains several key features that would contribute to a pharmacophoric model:
A Hydrophobic Feature: The non-polar cyclohexyl ring provides a significant hydrophobic region. This group is crucial for interacting with non-polar pockets in a protein's binding site.
A Hydrogen Bond Donor: The terminal hydroxyl (-OH) group serves as a primary hydrogen bond donor.
A Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group and the tertiary amine's nitrogen atom can both act as hydrogen bond acceptors.
A Positive Ionizable Feature: The tertiary amine is basic and is expected to be protonated at physiological pH, carrying a positive charge. This feature can form strong ionic interactions or charge-assisted hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a binding site.
These elements, and the distances between them, constitute the pharmacophore. By analyzing the compound's low-energy conformations, the precise 3D geometry of these features can be determined. drugdesign.org This model can then be used as a 3D query to screen large chemical databases for structurally diverse molecules that share the same essential interaction features, potentially leading to the discovery of novel active compounds. nih.gov
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrophobic | Cyclohexyl Ring | Van der Waals / Hydrophobic Interactions |
| Hydrogen Bond Donor | Hydroxyl Group (-OH) | Interaction with electron-rich atoms (O, N) |
| Hydrogen Bond Acceptor | Oxygen Atom, Nitrogen Atom | Interaction with hydrogen bond donors (e.g., -NH, -OH) |
| Positive Ionizable | Tertiary Amine | Ionic Bonds, Charge-Assisted Hydrogen Bonds |
Future Perspectives and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 4-[Cyclohexyl(methyl)amino]butan-1-ol and its analogs presents an opportunity for the development of novel and improved chemical manufacturing processes. Current synthetic approaches for similar amino alcohols often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Key areas for exploration include:
Catalytic Hydrogenation: Investigating the use of advanced catalytic systems for the reductive amination of a suitable keto-alcohol precursor with N-methylcyclohexylamine. The development of reusable and highly selective catalysts would enhance the sustainability of this route.
Biocatalysis: Employing enzymes, such as transaminases or alcohol dehydrogenases, could offer a highly selective and environmentally friendly method for the synthesis of chiral isomers of this compound.
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | High efficiency, potential for scalability. | Development of novel, reusable, and selective catalysts. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for substrate specificity. |
| Flow Chemistry | Improved safety, precise reaction control, ease of scaling. | Optimization of reactor design and reaction conditions. |
Exploration of Novel Catalytic Applications
The inherent functionalities of this compound, namely the secondary amine and primary alcohol, make it a candidate for use as a ligand in asymmetric catalysis. Amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions, facilitating the synthesis of chiral molecules with high enantiomeric excess.
Future research could focus on:
Asymmetric Transfer Hydrogenation: The compound could be evaluated as a ligand for ruthenium or rhodium catalysts in the asymmetric transfer hydrogenation of ketones and imines.
Carbon-Carbon Bond Forming Reactions: Its potential as a ligand in asymmetric aldol (B89426), Michael, and Diels-Alder reactions could be explored. The steric bulk of the cyclohexyl group and the electronic properties of the methylamino group could influence the stereochemical outcome of these reactions.
Advanced Biological Profiling and Translational Research
The structural features of this compound suggest that it may possess biological activity. The cyclohexyl group can enhance lipophilicity, which is often beneficial for drug absorption and distribution. The amino alcohol moiety is a common pharmacophore found in many biologically active compounds.
A comprehensive biological profiling of this compound is warranted. This would involve:
Screening against various biological targets: Evaluating its activity against a wide range of receptors, enzymes, and ion channels to identify potential therapeutic applications.
Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.
Analogue Synthesis: Creating a library of related compounds by modifying the cyclohexyl ring, the N-methyl group, or the butanol chain to establish structure-activity relationships (SAR).
Translational research could then focus on developing promising lead compounds into potential therapeutic agents for various diseases.
Addressing Regioselectivity and Stereoselectivity Challenges
The synthesis of substituted butanols and related structures often presents challenges in controlling regioselectivity and stereoselectivity. For this compound, achieving the desired substitution pattern and stereochemistry is crucial for its potential applications, especially in catalysis and medicine.
Future research should aim to:
Develop Regioselective Synthetic Methods: Design synthetic routes that precisely control the position of the amino and hydroxyl groups on the butane (B89635) chain. This could involve the use of directing groups or specific catalysts that favor the formation of the desired regioisomer.
Master Stereoselective Synthesis: As the molecule contains a stereocenter, developing methods to produce single enantiomers is of high importance. This can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Modern techniques such as organocatalysis and enzymatic resolutions could be particularly valuable.
Addressing these challenges will be critical for unlocking the full potential of this compound and its derivatives in various scientific and technological domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
